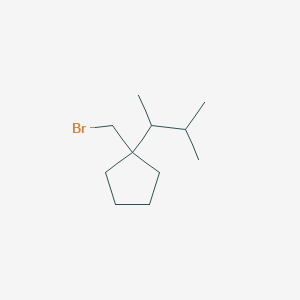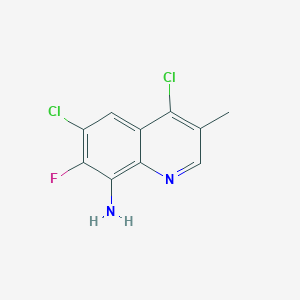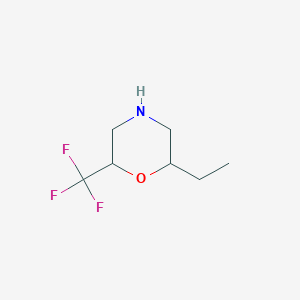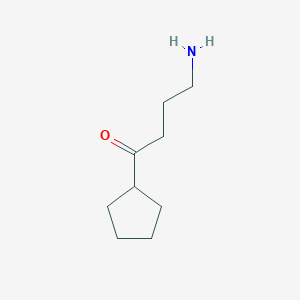
4-Amino-1-cyclopentylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopentylbutan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cycloalkane derivative, characterized by a cyclopentane ring attached to a butanone chain with an amino group at the fourth position. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentylbutan-1-one typically involves the following steps:
Cyclopentylation: The initial step involves the cyclopentylation of a suitable precursor. This can be achieved by reacting cyclopentyl bromide with a butanone derivative in the presence of a base such as sodium hydride.
Amination: The resulting cyclopentylbutanone is then subjected to amination. This can be done using ammonia or an amine source under reductive conditions, often employing a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-cyclopentylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Cyclopentylbutanoic acid, cyclopentylbutanone
Reduction: Cyclopentylbutanol
Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopentylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Amino-1-cyclopentylbutan-1-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl ring provides structural rigidity, which can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: A simpler analog with a similar cyclopentyl ring but lacking the butanone chain.
4-Aminobutan-1-one: Similar structure but without the cyclopentyl ring.
Cyclopentylbutanone: Lacks the amino group but has a similar cyclopentyl and butanone structure.
Uniqueness
4-Amino-1-cyclopentylbutan-1-one is unique due to the combination of its cyclopentyl ring and amino-butanone chain, which provides a distinct set of chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it valuable for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-amino-1-cyclopentylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8H,1-7,10H2 |
InChI-Schlüssel |
MHTOIPFZGIDWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


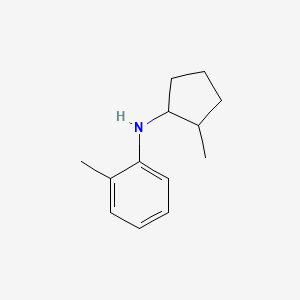
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
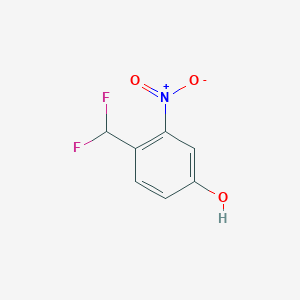


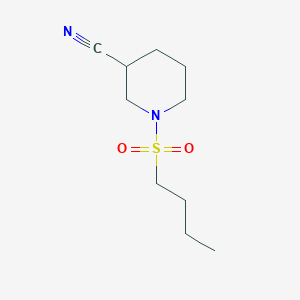
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
